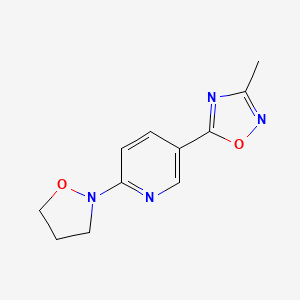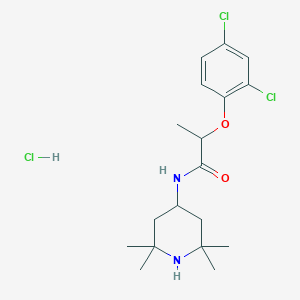![molecular formula C21H14ClFN2O2 B4929406 3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a synthetic compound that belongs to the class of benzoxazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the activity of certain enzymes and proteins that are involved in cell growth and division. Additionally, it has been found to reduce pain and inflammation in animal models.
実験室実験の利点と制限
One of the advantages of 3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is its potential as a therapeutic agent for various diseases. It has shown potential as an anticancer, anti-inflammatory, and analgesic agent. Additionally, it is relatively easy to synthesize in the laboratory. However, one of the limitations of this compound is its potential toxicity. It has been found to be toxic in high doses and may have adverse effects on the liver and kidneys.
将来の方向性
There are several future directions for the research of 3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail to better understand how it affects cellular processes. Additionally, further research is needed to determine its safety and potential side effects in humans.
合成法
The synthesis of 3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-aminophenol and potassium carbonate to form 2-(4-methylbenzoyl)phenyl benzoxazole. The final step involves the reaction of 2-(4-methylbenzoyl)phenyl benzoxazole with 4-fluoroaniline and 3-chloroacetyl chloride to form the desired compound.
科学的研究の応用
3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an analgesic agent and has shown to reduce pain in animal models.
特性
IUPAC Name |
3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c1-12-2-3-14(10-17(12)22)20(26)24-16-8-9-19-18(11-16)25-21(27-19)13-4-6-15(23)7-5-13/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGQFXRGNVRRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)

![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)
![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)
